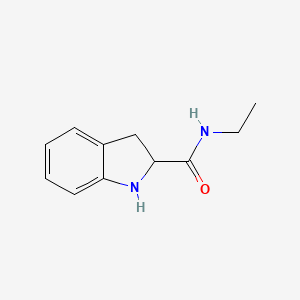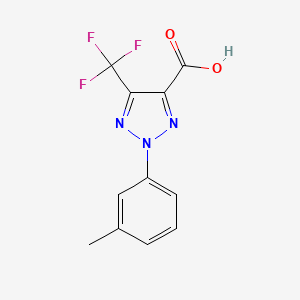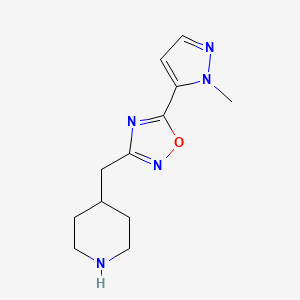
2-((4-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methoxybenzyl)oxy)-5-(2-Methylthiazol-4-yl)benzoesäure ist eine komplexe organische Verbindung, die einen Benzoesäure-Kern aufweist, der mit einer 4-Methoxybenzyl-Gruppe und einer 2-Methylthiazol-4-yl-Gruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((4-Methoxybenzyl)oxy)-5-(2-Methylthiazol-4-yl)benzoesäure umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Herstellung des Benzoesäure-Kerns, gefolgt von der Einführung der 4-Methoxybenzyl-Gruppe durch eine Etherifizierungsreaktion. Die 2-Methylthiazol-4-yl-Gruppe wird dann durch eine Substitutionsreaktion eingeführt. Die Reaktionsbedingungen erfordern häufig den Einsatz von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde auf Effizienz, Kosteneffektivität und Sicherheit optimiert werden. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen und fortschrittlichen Reinigungstechniken zur Isolierung des Endprodukts umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-((4-Methoxybenzyl)oxy)-5-(2-Methylthiazol-4-yl)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und so möglicherweise die Eigenschaften der Verbindung verändern.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Die Bedingungen für Substitutionsreaktionen variieren, können aber die Verwendung von Katalysatoren, Lösungsmitteln und bestimmten Temperaturen umfassen.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen könnte.
Wissenschaftliche Forschungsanwendungen
2-((4-Methoxybenzyl)oxy)-5-(2-Methylthiazol-4-yl)benzoesäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Verbindung kann in biochemischen Assays verwendet werden, um Enzymwechselwirkungen und Stoffwechselwege zu untersuchen.
Medizin: Die Forschung zu ihren möglichen therapeutischen Wirkungen, wie z. B. entzündungshemmenden oder krebshemmenden Eigenschaften, ist im Gange.
Industrie: Sie kann aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymeren oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-((4-Methoxybenzyl)oxy)-5-(2-Methylthiazol-4-yl)benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts, solvents, and specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((4-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-((4-Methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-((4-Methoxybenzyl)oxy)-5-(2-Methylthiazol-4-yl)benzoesäure
- Derivate der 2-((4-Methoxybenzyl)oxy)-5-(2-Methylthiazol-4-yl)benzoesäure
- Andere Benzoesäurederivate mit unterschiedlichen Substituenten
Einzigartigkeit
Was 2-((4-Methoxybenzyl)oxy)-5-(2-Methylthiazol-4-yl)benzoesäure von ähnlichen Verbindungen unterscheidet, ist ihre spezifische Kombination von funktionellen Gruppen. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, die sie für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C19H17NO4S |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoic acid |
InChI |
InChI=1S/C19H17NO4S/c1-12-20-17(11-25-12)14-5-8-18(16(9-14)19(21)22)24-10-13-3-6-15(23-2)7-4-13/h3-9,11H,10H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
VKYZMKJLDPNHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11786812.png)

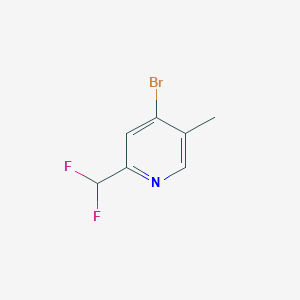
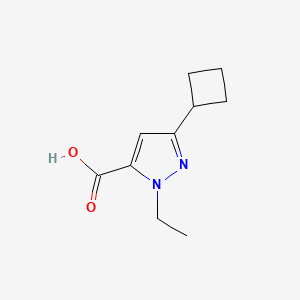
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11786828.png)

![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11786836.png)
